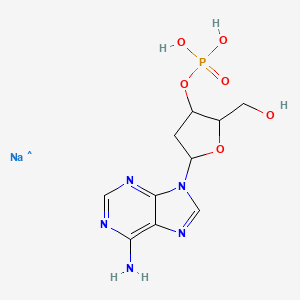

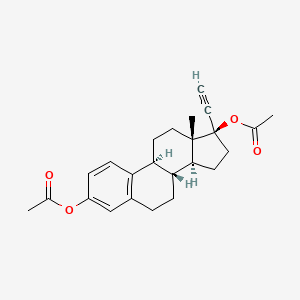

8-Carboxyoctyl-D-Galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Galactopyranosides are a type of carbohydrate that have been studied for their potential applications in various fields . They are involved in the metabolism of 2-deoxygalactose .

Chemical Reactions Analysis

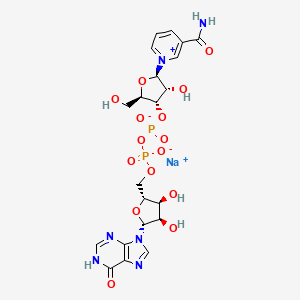

8-Carboxyoctyl beta-D-galactopyranoside contains total 51 bond(s); 23 non-H bond(s), 1 multiple bond(s), 11 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 5 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), and 2 ether(s) (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of 8-Carboxyoctyl-D-Galactopyranoside is 336.38 g/mol. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 8. It also has a Rotatable Bond Count of 11 .Aplicaciones Científicas De Investigación

Biochemistry

Application Summary

8-Carboxyoctyl-D-Galactopyranoside is utilized in the study of psychrophilic β-D-Galactosidases, which are enzymes that thrive in cold environments and have applications in biochemical pathways .

Methods of Application

These enzymes are studied for their hydrolysis and transgalactosylation activities, which are crucial for various biochemical processes. The methods involve enzymatic assays at refrigerated temperatures to assess the activity under different kinetic energies.

Results and Outcomes

The studies have shown that these enzymes can be used for pasteurization of food, conversion of biomass, and even in cleaning contact lenses due to their stability at low temperatures .

Pharmaceuticals

Application Summary

In pharmaceuticals, 8-Carboxyoctyl-D-Galactopyranoside derivatives are explored for their potential as drug carriers and stabilizers in drug formulations .

Methods of Application

The compound is used to prepare sugar-modified polylysine derivatives, which serve as organ-targeting pharmaceutical carriers. The synthesis involves coupling reactions and protective group strategies to ensure specificity in drug delivery .

Results and Outcomes

These derivatives have shown promise in enhancing the targeted delivery of drugs, thereby improving the efficacy and reducing side effects .

Food Industry

Application Summary

In the food industry, this compound’s derivatives, particularly β-D-Galactosidases, are used to improve food safety and quality through enzymatic reactions .

Methods of Application

The enzymes are applied in the hydrolysis of lactose, which is essential for lactose-intolerant individuals, and in the production of prebiotic galactooligosaccharides, which have health benefits .

Results and Outcomes

The application of these enzymes has led to the production of lactose-free dairy products and functional foods that support digestive health .

Environmental Science

Application Summary

8-Carboxyoctyl-D-Galactopyranoside is involved in environmental science through its role in phytoremediation and biosensors, aiding in the detection and breakdown of environmental pollutants .

Methods of Application

The compound is used in the development of biosensors that detect pollutants, and in phytoremediation processes where plants are used to absorb or break down toxins from the environment.

Results and Outcomes

These applications contribute to environmental monitoring and cleanup, providing tools for sustainable management of ecosystems .

Materials Science

Application Summary

In materials science, 8-Carboxyoctyl-D-Galactopyranoside is used to create advanced materials, such as sugar-modified polymers, which have applications in biodegradable packaging and medical devices .

Methods of Application

The synthesis of these materials involves chemical modifications of the compound to impart specific properties like biodegradability and compatibility with biological systems.

Results and Outcomes

The resulting materials are being used to develop environmentally friendly packaging solutions and biocompatible medical implants .

Analytical Chemistry

Application Summary

This compound plays a role in analytical chemistry as a standard or reagent in chromatography and spectrometry, helping in the analysis of complex biological samples .

Methods of Application

It is used in calibration procedures and as a reference compound in various analytical techniques to ensure accuracy and precision in measurements.

Results and Outcomes

The use of 8-Carboxyoctyl-D-Galactopyranoside in analytical chemistry has improved the reliability of analytical results, particularly in the quantification of biomolecules in research and diagnostics .

This analysis provides a glimpse into the versatile applications of 8-Carboxyoctyl-D-Galactopyranoside across different scientific fields, highlighting its importance in research and industry. Each application leverages the unique properties of the compound to address specific challenges and contribute to advancements in science and technology.

Cosmetic Industry

Application Summary

In the cosmetic industry, 8-Carboxyoctyl-D-Galactopyranoside is used as a moisturizing agent due to its ability to bind water and deliver it to the skin .

Methods of Application

The compound is incorporated into creams and lotions, often in combination with other hydrating compounds, to enhance skin hydration and elasticity.

Results and Outcomes

Products containing this compound have shown improved skin hydration levels and user satisfaction in clinical trials .

Veterinary Medicine

Application Summary

This compound is explored for its use in veterinary medicine, particularly in the development of animal feed that promotes gut health .

Methods of Application

It is used to synthesize prebiotic compounds that are added to animal feed to improve the balance of gut microbiota and overall health of livestock.

Results and Outcomes

Studies have indicated an improvement in the growth rates and immune responses of animals fed with diets containing these prebiotics .

Agriculture

Application Summary

8-Carboxyoctyl-D-Galactopyranoside is utilized in agriculture to enhance crop protection and yield through the development of biopesticides .

Methods of Application

The compound is used in the formulation of biopesticides that target specific pests without harming beneficial insects or the environment.

Results and Outcomes

Field trials have shown effective pest control and increased crop yields without the negative impacts associated with traditional chemical pesticides .

Bioprocessing

Application Summary

The compound is used in bioprocessing to optimize the production of biofuels and bioplastics .

Methods of Application

It serves as a substrate in enzymatic reactions that convert biomass into biofuels and biodegradable plastics, reducing reliance on fossil fuels.

Results and Outcomes

The use of this compound in bioprocessing has led to more efficient production processes and a lower environmental footprint .

Nanotechnology

Application Summary

In nanotechnology, 8-Carboxyoctyl-D-Galactopyranoside is involved in the synthesis of nanomaterials for medical and electronic applications .

Methods of Application

The compound is used to stabilize nanoparticles during synthesis, ensuring uniform size and shape, which is critical for their function.

Results and Outcomes

Nanoparticles stabilized with this compound have been used successfully in drug delivery systems and electronic devices .

Biomedical Research

Application Summary

8-Carboxyoctyl-D-Galactopyranoside is significant in biomedical research for studying cell signaling and metabolism .

Methods of Application

It is used as a molecular probe to investigate the role of carbohydrates in cell communication and metabolic pathways.

Results and Outcomes

Research using this compound has provided insights into the mechanisms of diseases and potential therapeutic targets .

Direcciones Futuras

Galactopyranoside esters have shown promising results in in vitro antimicrobial evaluation. They had better antifungal activities than antibacterial agents. These compounds were found to have more promising binding energy with the SARS-CoV-2 main protease (6LU7) than tetracycline, fluconazole, and native inhibitor N3. Therefore, these synthetic novel MDG esters could be new antifungal and antiviral drugs .

Propiedades

IUPAC Name |

9-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(23-10)22-8-6-4-2-1-3-5-7-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKLPLHMJDGCNY-QLABQVJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCOC1C(C(C(C(O1)CO)O)O)O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Carboxyoctyl-D-Galactopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)